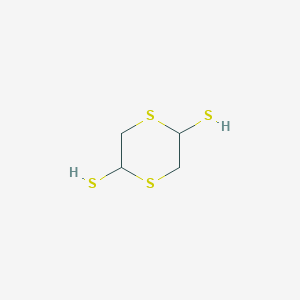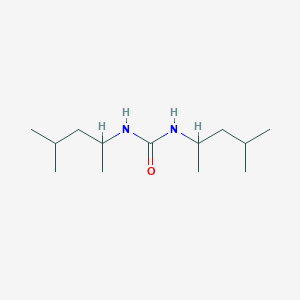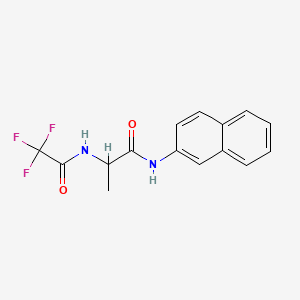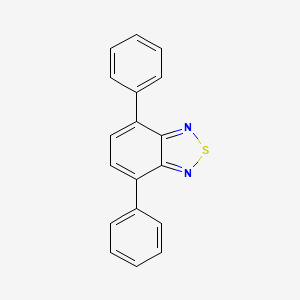
1,4-Dithiane-2,5-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dithiane-2,5-dithiol is an organosulfur compound characterized by a six-membered ring containing two sulfur atoms and two thiol groups at the 2 and 5 positions. This compound is known for its versatility in synthetic organic chemistry, particularly in the synthesis of sulfur-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dithiane-2,5-dithiol can be synthesized through various methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with reducing agents. For instance, the reduction of 1,4-dithiane-2,5-diol using sodium borohydride in the presence of a suitable solvent like ethanol can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dithiane-2,5-dithiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Further reduction can lead to the formation of simpler thiol compounds.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Simpler thiol compounds.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dithiane-2,5-dithiol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing sulfur-containing heterocycles.
Biology: It serves as a precursor for biologically active molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dithiane-2,5-dithiol involves its ability to act as both a nucleophile and an electrophile due to the presence of thiol groups. This dual functionality allows it to participate in various chemical reactions, forming stable intermediates and final products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group.
1,4-Dithiane-2,5-diol: A precursor to 1,4-Dithiane-2,5-dithiol.
1,4-Dithiins: Similar sulfur-containing heterocycles.
Uniqueness
This compound is unique due to its dual thiol functionality, which provides greater versatility in synthetic applications compared to similar compounds like 1,3-dithiane and 1,4-dithiane-2,5-diol .
Propiedades
Número CAS |
645404-26-8 |
|---|---|
Fórmula molecular |
C4H8S4 |
Peso molecular |
184.4 g/mol |
Nombre IUPAC |
1,4-dithiane-2,5-dithiol |
InChI |
InChI=1S/C4H8S4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 |
Clave InChI |
JFLJVRLBIZHFSU-UHFFFAOYSA-N |
SMILES canónico |
C1C(SCC(S1)S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)
![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)
![N-[3-(2-Amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B12581732.png)

![O-[(Hydrazinylidenemethyl)amino]-D-serine](/img/structure/B12581746.png)
![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-oxo-2-(piperidin-1-YL)ethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12581749.png)
![1,1'-[4-(2-Methylpropoxy)but-1-ene-1,1-diyl]dibenzene](/img/structure/B12581754.png)
![1,1'-Biphenyl, 4'-ethoxy-2-[(2-methylphenoxy)methyl]-](/img/structure/B12581756.png)
![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)
![3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one](/img/structure/B12581768.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)

